2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization: Formation of the oxazole ring involves cyclization reactions, which are crucial for the structural integrity of the compound.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects .
Comparison with Similar Compounds
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can be compared with similar compounds such as:
2-(3-Bromo-5-fluorophenyl)acetic acid: Shares the bromine and fluorine substitution but lacks the oxazole ring, resulting in different chemical properties and applications
3-Bromo-5-fluorophenylboronic acid: Contains similar halogen substitutions but is used primarily in coupling reactions in organic synthesis
The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrFNO3 |
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Molecular Weight |
300.08 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
InChI Key |
YHQYUVWWGIXLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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